5-Hydroxy Leflunomide-d4 (Metabolite M2)
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Overview
Description
5-Hydroxy Leflunomide-d4 (Metabolite M2) is a labeled compound of 5-Hydroxy Leflunomide, which is a metabolite of Leflunomide. It is used primarily in research settings, particularly in the fields of proteomics and metabolic research. The compound has a molecular formula of C12H5D4F3N2O3 and a molecular weight of 290.23 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Leflunomide. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is tightly controlled to ensure consistency and quality of the final product. Quality assurance measures, such as strict process parameter control and batch testing, are implemented to meet the high standards required for research applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Leflunomide-d4 (Metabolite M2) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Hydroxy Leflunomide-d4 (Metabolite M2) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental research to study the fate of chemicals in the environment
Mechanism of Action
The mechanism of action of 5-Hydroxy Leflunomide-d4 (Metabolite M2) involves its interaction with specific molecular targets and pathways. As a metabolite of Leflunomide, it is known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as those found in certain cancers and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Leflunomide: The non-labeled version of the compound.
Leflunomide: The parent compound from which 5-Hydroxy Leflunomide is derived.
Teriflunomide: Another metabolite of Leflunomide with similar biological activity
Uniqueness
5-Hydroxy Leflunomide-d4 (Metabolite M2) is unique due to its isotopic labeling with deuterium. This labeling allows for more precise tracking and analysis in metabolic studies, providing valuable insights into the compound’s behavior and interactions in biological systems.
Properties
CAS No. |
1794789-76-6 |
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Molecular Formula |
C12H9F3N2O3 |
Molecular Weight |
290.235 |
IUPAC Name |
5-(hydroxymethyl)-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)/i1D,2D,3D,4D |
InChI Key |
PDBLFERZFMEGMZ-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO |
Synonyms |
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4; |
Origin of Product |
United States |
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